molecular formula C6H11NO2 B1294510 N-(3-oxobutan-2-yl)acetamide CAS No. 6628-81-5

N-(3-oxobutan-2-yl)acetamide

Cat. No. B1294510
CAS RN: 6628-81-5
M. Wt: 129.16 g/mol
InChI Key: IRVPUNRJDRXQBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was achieved through a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides . Another synthesis method for N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide involved amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate . These methods highlight the versatility and complexity of acetamide derivative synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the acetamide group and additional functional groups that define their chemical properties. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and specific interplanar angles between amide groups, which can influence the compound's biological activity . The geometrical parameters and molecular conformations are crucial for understanding the behavior of these compounds in biological systems and their potential for drug development.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, which are essential for their biological activity. The novel hydroxamic acid-based inhibitor of aminopeptidase N, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, contains a metal-chelating hydroxamate group, which is critical for its inhibitory activity . The ability to chelate metals can be a significant factor in the design of enzyme inhibitors. Additionally, the photochemical properties of compounds like N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate have been studied, revealing their photochemical inertness due to their molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the stability of these compounds and their potential interactions in biological systems. For instance, the hydrogen bonding and (\pi-\pi) interactions in the crystal structure of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate contribute to its stability and could affect its solubility and reactivity . The anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are linked to specific molecular features, such as the orientation of O atoms and a phenyl group, which are essential for their interaction with biological targets .

Scientific Research Applications

Applications in Polymer Chemistry

Thermally Stable Polymer Networks : The study by Batibay et al. (2020) revealed that 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, a derivative of N-(3-oxobutan-2-yl)acetamide, exhibits significant absorption characteristics and can act as a nano-photoinitiator for creating polymer networks. This compound was notably used for the formation of poly(methyl methacrylate) hybrid networks, which showed improved thermal stability and robustness due to the incorporation of polyhedral oligomeric silsesquioxane (POSS) structures (Batibay et al., 2020).

Applications in Pharmaceutical Chemistry

Asymmetric Reduction in Drug Synthesis : Ye (2011) explored the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (R)-oxyracetam using Saccharomyces cerevisiae, a process involving N-(3-oxobutan-2-yl)acetamide. This method showcased a novel approach to synthesizing specific drug compounds (Ye, 2011).

Synthesis of Oxazolidin Derivatives : Research by Chao (2008) focused on synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, indicating the versatility of N-(3-oxobutan-2-yl)acetamide derivatives in forming compounds with potential pharmaceutical applications (Chao, 2008).

Applications in Material Science

Muscarinic Agonist Activity : Pukhalskaya et al. (2010) synthesized substituted N-(silatran-1-ylmethyl)acetamides which displayed partial muscarinic agonist activity, indicating potential applications in material science and biochemistry (Pukhalskaya et al., 2010).

properties

IUPAC Name

N-(3-oxobutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVPUNRJDRXQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300568
Record name N-(1-Methyl-2-oxopropyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxobutan-2-yl)acetamide

CAS RN

6628-81-5
Record name N-(1-Methyl-2-oxopropyl)acetamide
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Record name N-(1-Methyl-2-oxopropyl)acetamide
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Record name 6628-81-5
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Record name N-(1-Methyl-2-oxopropyl)acetamide
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Record name N-(1-methyl-2-oxopropyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Kutanovas, J Stankeviciute, G Urbelis… - Applied and …, 2013 - Am Soc Microbiol
At present, there are no published data on catabolic pathways of N-heterocyclic compounds, in which all carbon atoms carry a substituent. We identified the genetic locus and …
Number of citations: 19 journals.asm.org
D Tauraite, R Rutkiene, R Meskys, S Kutanovas… - 2013 - academia.edu
R. jostii TMP1 genome database allowed the identification of the tetramethylpyrazine-inducible protein-coding gene. The tetramethylpyrazine-inducible gene was located within a 13-kb …
Number of citations: 3 www.academia.edu
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
Y Xu, M Wu, J Niu, M Lin, H Zhu, K Wang, X Li, B Sun - Foods, 2023 - mdpi.com
Sauce-flavor Baijiu is representative of solid-state fermented Baijiu. It is significant to deeply reveal the dynamic changes of microorganisms in the manufacturing process and their …
Number of citations: 14 www.mdpi.com
S Kutanovas - 2013
Number of citations: 0
S Kutanovas - 2013
Number of citations: 0

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